(S)-Phenyl(piperidin-4-yl)methanol
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Overview
Description
(S)-Phenyl(piperidin-4-yl)methanol is a chiral compound with a phenyl group attached to a piperidine ring, which is further connected to a methanol group. This compound is known for its significance in various chemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenyl(piperidin-4-yl)methanol typically involves the reduction of the corresponding ketone or the addition of a phenyl group to a piperidine derivative. One common method includes the reduction of diphenyl(piperidin-4-yl)methanone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes or other scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(S)-Phenyl(piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group or the piperidine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted piperidines.
Scientific Research Applications
(S)-Phenyl(piperidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-Phenyl(piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its derivatives are known to act on histamine receptors, providing antihistaminic effects .
Comparison with Similar Compounds
Similar Compounds
Diphenyl(piperidin-4-yl)methanol: A closely related compound with similar structural features.
Azacyclonol: Another derivative with comparable properties and applications.
Uniqueness
(S)-Phenyl(piperidin-4-yl)methanol stands out due to its chiral nature, which can lead to different biological activities compared to its racemic or achiral counterparts. This uniqueness makes it a valuable compound in stereoselective synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(S)-phenyl(piperidin-4-yl)methanol |
InChI |
InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2/t12-/m1/s1 |
InChI Key |
DUZLYYVHAOTWSF-GFCCVEGCSA-N |
Isomeric SMILES |
C1CNCCC1[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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